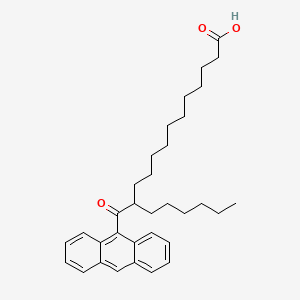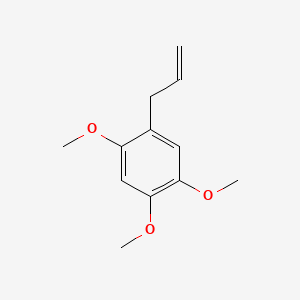
gamma-Asarone
Overview
Description
Gamma-Asarone, also known as 1-allyl-2,4,5-trimethoxybenzene, is an organic compound belonging to the class of anisoles. It is one of the three isomers of asarone, the other two being alpha-asarone and beta-asarone. This compound is primarily found in the essential oils of certain plants, particularly those in the Piperaceae and Lauraceae families . This compound has been studied for its potential pharmacological properties and applications in various fields.
Mechanism of Action
Target of Action
Gamma-Asarone, a naturally occurring compound found in various plant families , has been identified to primarily target the GABA A receptors and voltage-activated Na+ channels . These targets play a crucial role in the functioning of the central nervous system. GABA A receptors are involved in inhibitory neurotransmission, while voltage-activated Na+ channels are essential for the propagation of action potentials in neurons.
Mode of Action
This compound interacts with its targets in a way that it inhibits the spontaneous firing of output neurons and hyperpolarizes the membrane potential . This inhibitory effect persists in the presence of ionotropic glutamate receptor blockers but is eliminated after adding a GABA A receptor blocker , suggesting that GABA A receptors mediate the inhibition of neurons by this compound. In addition to inhibiting spontaneous firing, this compound also inhibits the Nav1.2 channel, a dominant brain Na+ channel subtype .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to neuroprotection. Current research indicates that this compound exerts neuroprotective effects by mitigating oxidative stress, abnormal protein accumulation, neuroinflammation, neurotrophic factor deficit, and promoting neuronal cell survival . It also activates various neuroprotective signaling pathways .
Pharmacokinetics
It is known that this compound is a component of essential oils found in various plant families , suggesting that it may be absorbed and distributed in the body through ingestion or inhalation
Result of Action
The molecular and cellular effects of this compound’s action are primarily neuroprotective. It mitigates oxidative stress, abnormal protein accumulation, and neuroinflammation, while promoting neuronal cell survival . It also activates various neuroprotective signaling pathways . These actions contribute to the potential therapeutic effects of this compound in treating neurological disorders.
Action Environment
It is known that this compound is found in various plant families , suggesting that its production and availability may be influenced by environmental conditions such as soil quality, climate, and cultivation practices
Biochemical Analysis
Biochemical Properties
Gamma-Asarone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of antioxidant enzymes such as catalase and superoxide dismutase. These interactions help reduce oxidative stress by neutralizing free radicals. Additionally, this compound can influence the levels of inflammatory biomarkers like Tumor Necrosis Factor-α and Interleukin-1β, thereby exhibiting anti-inflammatory properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) pathway, which plays a crucial role in regulating lipid metabolism and inflammation. This activation leads to changes in gene expression that promote anti-inflammatory and antioxidant responses .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a reduction in its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can have toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not lead to additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation. For example, this compound can enhance the activity of antioxidant enzymes like catalase and superoxide dismutase, leading to increased neutralization of free radicals. Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites involved in lipid metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria. This localization is crucial for its activity, as it allows this compound to interact with target biomolecules and exert its effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can modulate mitochondrial function and reduce oxidative stress. This subcellular localization is essential for the compound’s ability to exert its pharmacological effects .
Preparation Methods
Gamma-Asarone can be synthesized through several methods, including chemical synthesis and extraction from natural sources.
Chemical Synthesis: One common synthetic route involves the methylation of 1-allyl-2,4,5-trihydroxybenzene using methyl iodide in the presence of a base such as potassium carbonate.
Extraction from Natural Sources: this compound can be extracted from the essential oils of plants such as Aniba hostmanniana.
Chemical Reactions Analysis
Gamma-Asarone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form corresponding quinones or epoxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: this compound can undergo electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research has shown that this compound may have anti-inflammatory, antioxidant, and anticancer properties.
Industry: this compound is used in the fragrance industry due to its pleasant aroma.
Comparison with Similar Compounds
Gamma-Asarone is one of the three isomers of asarone, the other two being alpha-asarone and beta-asarone.
Alpha-Asarone: This isomer is found in the essential oils of plants in the Aristolochiaceae and Acoraceae families.
Beta-Asarone: This isomer is also found in the essential oils of Acorus species.
This compound is unique in its chemical structure, which allows it to interact with different molecular targets and exhibit distinct pharmacological properties. Its allylic side chain differentiates it from the propenylic side chains of alpha-asarone and beta-asarone, contributing to its unique reactivity and biological activity .
Properties
IUPAC Name |
1,2,4-trimethoxy-5-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5,7-8H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNAUZZQBAIQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC=C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201743 | |
| Record name | Benzene, 1,2,4-trimethoxy-5-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Asarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5353-15-1 | |
| Record name | γ-Asarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5353-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Asarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,4-trimethoxy-5-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GAMMA-ASARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4G4B8R48N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Asarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
| Record name | gamma-Asarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione](/img/structure/B1211733.png)


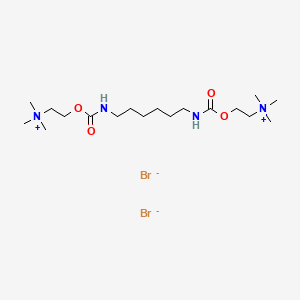
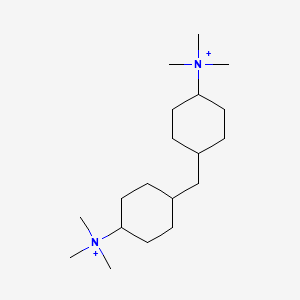
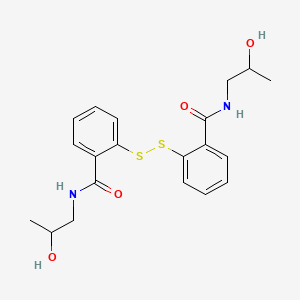
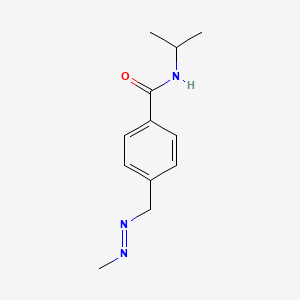
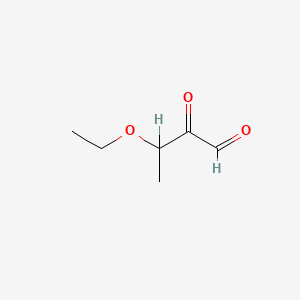

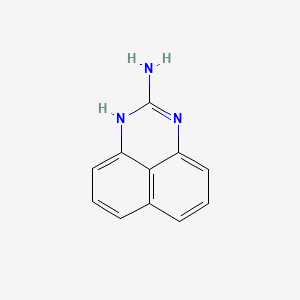
![Indolo[3,2-b]carbazole](/img/structure/B1211750.png)
![Benzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1211751.png)
